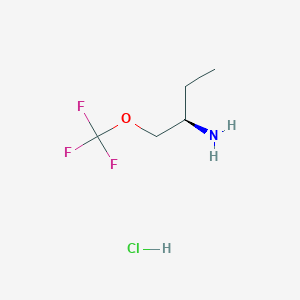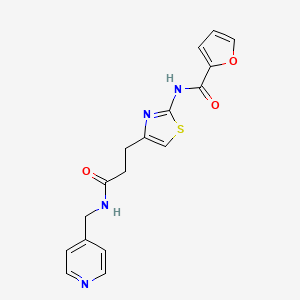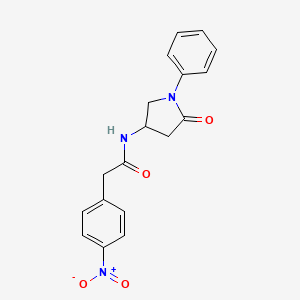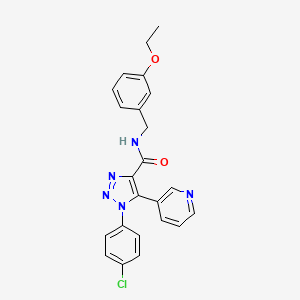![molecular formula C10H8ClFN2O B2829394 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide CAS No. 2093471-89-5](/img/structure/B2829394.png)
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as ABT-888 or Veliparib and belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide involves the inhibition of PARP enzymes, which are essential for the repair of DNA damage. By inhibiting PARP, this compound can prevent the repair of DNA damage caused by chemotherapy or radiation therapy, leading to the death of cancer cells. Furthermore, it can also induce synthetic lethality in cancer cells with defects in DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide has been found to have various biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also reduce inflammation and oxidative stress, leading to neuroprotection and cardiovascular protection. Additionally, it can modulate immune responses and enhance the efficacy of immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide in lab experiments include its high potency, specificity, and selectivity for PARP enzymes. It can also be used in combination with other DNA-damaging agents to enhance their efficacy. However, the limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, it can cause off-target effects, leading to toxicity and adverse reactions.
Direcciones Futuras
The future directions for the research on 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide include the development of new synthesis methods to improve its solubility and pharmacokinetics. Additionally, it can be used in combination with other targeted therapies to enhance their efficacy and reduce resistance. Moreover, it can be investigated for its role in DNA repair mechanisms and the development of new drugs for cancer and other diseases. Finally, its potential applications in immunotherapy and personalized medicine can also be explored.
Métodos De Síntesis
The synthesis of 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide involves the reaction between 5-fluoroanthranilic acid and (S)-1-(3-aminopropyl) pyrrolidine followed by the reaction with thionyl chloride and potassium carbonate. The final product is obtained after purification through column chromatography. This method has been optimized for high yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide has been extensively studied for its potential applications in various research fields. It has been found to be a potent PARP inhibitor that can enhance the efficacy of DNA-damaging agents in cancer therapy. It has also been investigated for its role in neuroprotection, inflammation, and cardiovascular diseases. Additionally, it has been used as a tool in the study of DNA repair mechanisms and the development of new drugs.
Propiedades
IUPAC Name |
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)7-2-8(11)4-9(12)3-7/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQVZWTAOGECM-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829312.png)

![2-Chloro-N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)triazol-1-yl]cyclohexyl]propanamide](/img/structure/B2829314.png)


![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B2829317.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)
![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)



![3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B2829330.png)
![2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2829333.png)
